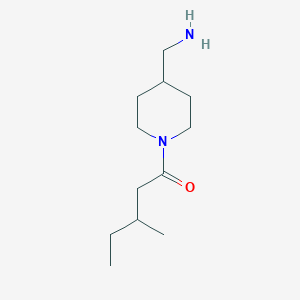

1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one

Description

Properties

IUPAC Name |

1-[4-(aminomethyl)piperidin-1-yl]-3-methylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-3-10(2)8-12(15)14-6-4-11(9-13)5-7-14/h10-11H,3-9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCLDMUNLJGEIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)N1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one is the Serine/threonine-protein kinase Chk1 . This protein plays a critical role in cell cycle regulation, particularly in response to DNA damage. It is involved in cell cycle arrest, DNA repair, and cell death to prevent damaged cells from dividing.

Biochemical Pathways

Inhibition of Serine/threonine-protein kinase Chk1 could disrupt these pathways, potentially leading to cell cycle arrest, impaired DNA repair, and cell death.

Result of Action

The molecular and cellular effects of this compound’s action would likely include alterations in cell cycle progression and DNA repair mechanisms due to the inhibition of Serine/threonine-protein kinase Chk1. This could lead to cell cycle arrest, impaired DNA repair, and ultimately, cell death.

Biochemical Analysis

Biochemical Properties

1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes, potentially inhibiting or activating them, which can alter metabolic pathways and biochemical processes within cells. The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on enzymes, leading to changes in their conformation and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by binding to receptors or interacting with intracellular signaling molecules, leading to changes in downstream effects such as gene transcription and protein synthesis. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can lead to changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its activity and effectiveness. Long-term studies have shown that it can have sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions and the specific cell types used.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. At lower doses, it may have beneficial effects, such as modulating specific biochemical pathways or cellular processes. At higher doses, it can exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction. Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. This can lead to changes in the production and utilization of metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. Its localization and accumulation within specific tissues or cells can influence its effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall impact on cellular processes.

Biological Activity

1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one, also known as a piperidine derivative, has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and norepinephrine transporters.

Chemical Structure

The compound's chemical formula is . Its structure features a piperidine ring substituted with an aminomethyl group and a ketone functionality, which are critical for its biological activity.

Research indicates that compounds similar to this compound exhibit selective inhibition of dopamine (DAT) and norepinephrine transporters (NET). The inhibition of these transporters can lead to increased levels of dopamine and norepinephrine in the synaptic cleft, which may contribute to stimulant effects.

Table 1: Inhibition Potency of Related Compounds

| Compound Name | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

|---|---|---|---|

| 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | 18.1 | 16.3 | >1000 |

| This compound | TBD | TBD | TBD |

Note: TBD indicates that specific data for this compound may need further investigation.

Stimulant Effects

Studies have shown that similar piperidine derivatives can produce stimulant effects, which are primarily mediated through their action on the dopamine and norepinephrine systems. The enhancement of dopaminergic transmission is associated with increased alertness, euphoria, and potential for abuse.

Neuropharmacological Studies

Research involving animal models has demonstrated that compounds with similar structures can exhibit significant neuropharmacological activity. For instance, they have been evaluated for their ability to enhance locomotor activity in rodents, suggesting stimulant properties.

Case Studies

A notable case study involving a structurally related compound demonstrated that it acted as a potent inhibitor of DAT and NET, leading to significant increases in extracellular dopamine levels in the striatum. This finding aligns with the expected pharmacological profile of this compound.

Toxicity and Safety Profile

While the stimulant effects are well-documented, the safety profile of such compounds remains a concern. Reports indicate potential neurotoxic effects at high doses, necessitating further research into the long-term impacts of these substances on neural health.

Scientific Research Applications

Biochemical Mechanisms

The compound primarily targets the Serine/threonine-protein kinase Chk1 , which plays a crucial role in cell cycle regulation and DNA damage response. Inhibition of Chk1 can lead to:

- Cell Cycle Arrest : Disruption of normal cell cycle progression.

- Impaired DNA Repair : Increased susceptibility to DNA damage.

- Induction of Apoptosis : Triggering programmed cell death in response to cellular stress.

Cancer Research

Due to its mechanism of action involving Chk1 inhibition, this compound is being investigated for its potential as an anti-cancer agent. By disrupting the DNA repair pathways in cancer cells, it may enhance the efficacy of existing chemotherapeutic agents.

Neuropharmacology

The structural features of 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one suggest potential applications in neuropharmacology. Its ability to interact with neurotransmitter systems could lead to developments in treatments for neurological disorders.

Pharmacological Studies

The compound's interactions with various enzymes and receptors make it a candidate for pharmacological studies aimed at understanding drug metabolism and efficacy. It can serve as a model compound for testing new drug formulations.

Case Study 1: Cancer Cell Line Sensitivity

A study investigating the effects of this compound on various cancer cell lines demonstrated significant sensitivity in cells with dysfunctional DNA repair mechanisms. The results indicated that treatment with the compound led to increased cell death compared to control groups, highlighting its potential as a therapeutic agent.

Case Study 2: Neurotransmitter Interaction

Research exploring the interaction of this compound with neurotransmitter receptors revealed promising results in modulating synaptic activity. This could pave the way for new treatments targeting mood disorders or cognitive impairments.

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Cancer Research | Inhibition of Chk1 leading to enhanced apoptosis | Improved efficacy of cancer therapies |

| Neuropharmacology | Modulation of neurotransmitter systems | Development of treatments for neurological disorders |

| Pharmacological Studies | Understanding drug metabolism | Insights into drug formulation and efficacy |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of nitrogen-containing heterocycles. Key structural analogues include:

- 1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)pentan-1-one (MK30): This compound replaces the piperidine ring with a piperazine scaffold and incorporates a trifluoromethylphenyl group instead of the aminomethyl substituent. The trifluoromethyl group enhances electron-withdrawing effects and metabolic resistance, while the piperazine ring increases conformational flexibility .

- Piperidine-based ketones (e.g., 1-(piperidin-1-yl)propan-1-one): Simpler analogues lack the aminomethyl substituent and branched chain, resulting in reduced steric hindrance and altered pharmacokinetic profiles.

Pharmacological and Physicochemical Properties

Q & A

Q. What safety protocols are recommended for handling 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one in laboratory settings?

Methodological Answer:

- Engineering Controls: Use fume hoods or closed systems to minimize inhalation exposure .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if ventilation is insufficient .

- Emergency Measures: For spills, isolate the area, wear PPE, and use inert absorbents (e.g., sand) for cleanup. Contaminated materials should be disposed of as hazardous waste .

- Storage: Store in sealed containers at room temperature (20–25°C) in a dry, well-ventilated area away from oxidizers or acids .

Q. What analytical techniques are effective for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify the piperidine ring, aminomethyl group, and ketone functionality. For example, the ketone carbon (C=O) typically appears at ~205–215 ppm in ¹³C NMR .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm the molecular ion peak (expected m/z ~212 for the free base) and fragmentation patterns .

- HPLC-Purity Analysis: Reverse-phase HPLC with a C18 column (methanol/water mobile phase) can assess purity. Adjust pH to 4.6 using sodium acetate buffer for optimal separation .

Q. How should researchers address stability concerns during experimental workflows involving this compound?

Methodological Answer:

- Chemical Stability: Avoid prolonged exposure to light, moisture, or extreme pH. Monitor for decomposition via periodic NMR or TLC .

- Solution Stability: Prepare fresh solutions in anhydrous solvents (e.g., DMSO or methanol) for biological assays. For long-term storage, lyophilize and store at -20°C .

Advanced Research Questions

Q. How can pharmacological activity studies be designed for this compound derivatives?

Methodological Answer:

- Target Identification: Prioritize targets where piperidine-based scaffolds show activity (e.g., GPCRs, kinases) based on pharmacophore models .

- In Vitro Assays: Use cell-based assays (e.g., cAMP modulation for GPCRs) with IC₅₀ determinations. Include positive controls (e.g., known inhibitors) and dose-response curves (10 nM–100 µM) .

- Mechanistic Studies: Employ techniques like surface plasmon resonance (SPR) or fluorescence polarization to measure binding kinetics .

Q. What strategies optimize the synthesis yield of this compound?

Methodological Answer:

- Stepwise Synthesis:

- Aminomethylation: React 4-piperidone with benzylamine under reductive amination (NaBH₃CN, methanol, 0–5°C) .

- Ketone Formation: Couple the intermediate with 3-methylpentanoyl chloride using a Schlenk line under inert atmosphere (yield ~65–75%) .

- Catalyst Screening: Test Pd/C or Raney nickel for hydrogenation steps. Optimize solvent polarity (e.g., THF vs. DMF) to reduce side reactions .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?

Methodological Answer:

- Scaffold Modification: Synthesize analogs with variations in the piperidine ring (e.g., substituents at C3/C4) or ketone chain length .

- Bioisosteric Replacement: Replace the aminomethyl group with azetidine or cyclopropylamine to assess steric/electronic effects .

- Data Analysis: Use multivariate regression models to correlate structural descriptors (e.g., logP, polar surface area) with activity data .

Q. How should researchers resolve contradictions in stability data between different experimental batches?

Methodological Answer:

- Controlled Replicates: Repeat synthesis and characterization under identical conditions (solvent, temperature, catalyst loading) .

- Accelerated Stability Testing: Expose batches to stress conditions (40°C/75% RH for 4 weeks) and compare degradation profiles via HPLC .

- Cross-Validation: Use orthogonal techniques (e.g., NMR, FTIR) to confirm if discrepancies arise from structural vs. purity issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.